molecular formula C14H12BrN3O3 B11105682 N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11105682
M. Wt: 350.17 g/mol
InChI Key: GOEBCHSBDRMFKW-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or acetic acid under reflux conditions. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other similar Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

N-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H12BrN3O3/c1-21-13-5-10(11(15)6-12(13)19)8-17-18-14(20)9-3-2-4-16-7-9/h2-8,19H,1H3,(H,18,20)/b17-8+

InChI Key

GOEBCHSBDRMFKW-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.